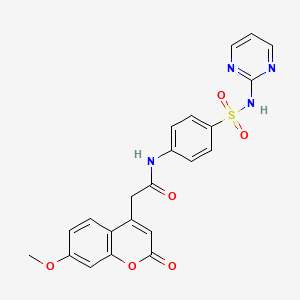
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound features a chromen-2-one core, a methoxy group, and a sulfonamide-linked pyrimidine moiety, which contribute to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Methoxylation: The chromen-2-one core is then methoxylated using methanol and a suitable base such as sodium methoxide.
Acetamide Formation: The methoxylated chromen-2-one is reacted with chloroacetyl chloride to introduce the acetamide group.
Sulfonamide Linkage: Finally, the acetamide derivative is coupled with 4-aminophenylpyrimidine-2-sulfonamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammation.
- Explored for its antioxidant properties, which can protect cells from oxidative stress.
Medicine:
- Potential anticancer agent, as studies have shown it can induce apoptosis in certain cancer cell lines.
- Evaluated for its antimicrobial activity against various bacterial and fungal strains.
Industry:
- Used in the development of new pharmaceuticals and agrochemicals.
- Potential applications in the synthesis of dyes and pigments due to its chromen-2-one core.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response.
Apoptosis Induction: In cancer cells, it can activate pathways leading to programmed cell death, such as the intrinsic mitochondrial pathway.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
相似化合物的比较
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share the chromen-2-one core but differ in their substituents.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine have similar sulfonamide groups but lack the chromen-2-one core.
Uniqueness:
- The combination of the chromen-2-one core with a methoxy group and a sulfonamide-linked pyrimidine moiety makes this compound unique. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
属性
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-31-16-5-8-18-14(12-21(28)32-19(18)13-16)11-20(27)25-15-3-6-17(7-4-15)33(29,30)26-22-23-9-2-10-24-22/h2-10,12-13H,11H2,1H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWTYDWWYLVAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879708.png)
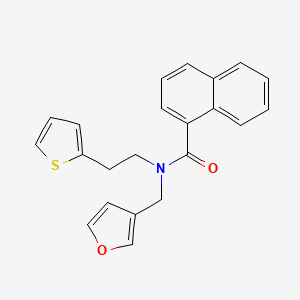

![ethyl 3-[(4,4-difluorocyclohexyl)carbamoyl]propanoate](/img/structure/B2879715.png)
![4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2879716.png)
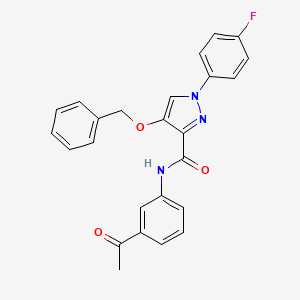
![2-[(4-fluorophenyl)sulfanyl]-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2879719.png)
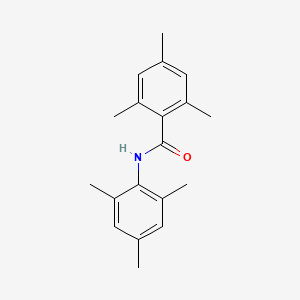
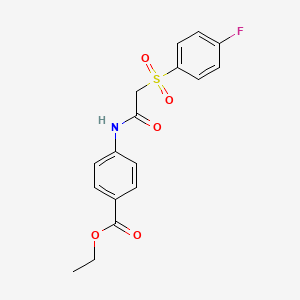
![3-[(2-chlorophenyl)methyl]-8-[3-(1H-imidazol-1-yl)propyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2879725.png)
![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B2879727.png)
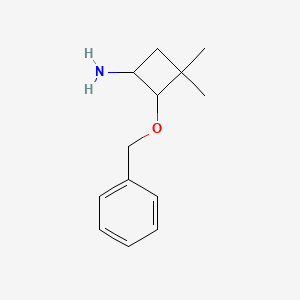
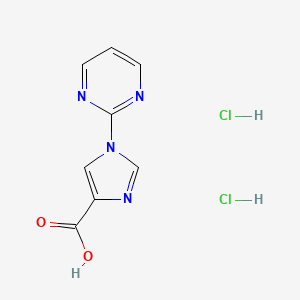
![8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B2879731.png)
